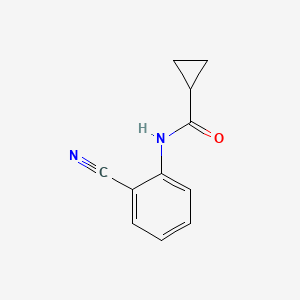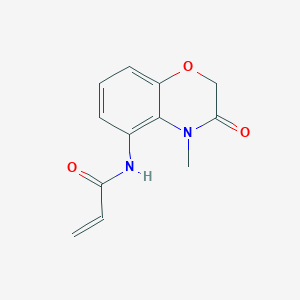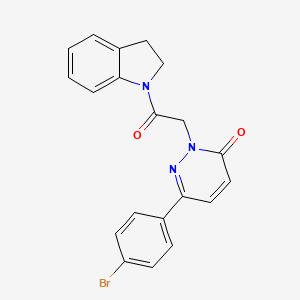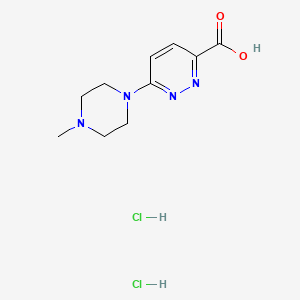
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride, also known as MPD, is a chemical compound that has gained a significant amount of attention in the scientific community due to its potential applications in various research fields. MPD is a heterocyclic compound that contains both pyridazine and piperazine rings, making it a unique molecule with diverse properties.
Wirkmechanismus
The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. This compound has also been shown to decrease the levels of cortisol, which is a hormone involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has several advantages for lab experiments, including its high purity and stability, which make it a suitable compound for various research applications. However, this compound has some limitations, including its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride, including the development of novel drugs based on its inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase. This compound's potential use as a radiotracer in PET imaging also requires further investigation. Additionally, the anxiolytic and antidepressant effects of this compound require further study to determine its potential use in the treatment of anxiety and depression.
Synthesemethoden
The synthesis of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride involves the reaction of 4-methylpiperazine with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The resulting product is then purified to obtain this compound in its dihydrochloride salt form. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has been extensively studied for its potential applications in various research fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. This property makes this compound a potential candidate for the development of novel drugs for the treatment of diseases such as Alzheimer's and glaucoma.
In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. This compound has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging, which is a non-invasive technique used for the diagnosis of various diseases.
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c1-13-4-6-14(7-5-13)9-3-2-8(10(15)16)11-12-9;;/h2-3H,4-7H2,1H3,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMHHKWTCHQSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


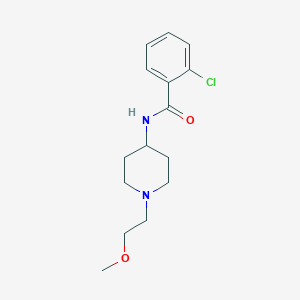


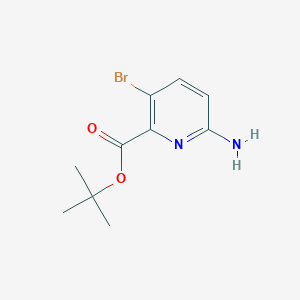
![2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2723409.png)

![N-(2-chloro-4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2723416.png)
![2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723418.png)
